(3-(2,2-Dicyanovinyl)phenyl)boronic acid
Overview
Description
(3-(2,2-Dicyanovinyl)phenyl)boronic acid: is an organic compound with the molecular formula C10H7BN2O2. It is a boronic acid derivative characterized by the presence of a phenyl ring substituted with a dicyanovinyl group and a boronic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2,2-Dicyanovinyl)phenyl)boronic acid typically involves the following steps:
Formation of the Dicyanovinyl Group: The dicyanovinyl group can be introduced onto the phenyl ring through a Knoevenagel condensation reaction. This involves the reaction of a benzaldehyde derivative with malononitrile in the presence of a base such as piperidine.
Introduction of the Boronic Acid Group: The phenyl ring with the dicyanovinyl group can then be subjected to a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid or boronate ester is coupled with an aryl halide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(2,2-Dicyanovinyl)phenyl)boronic acid can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride.
Reduction: The dicyanovinyl group can be reduced to an amine or other functional groups using reducing agents such as lithium aluminum hydride.
Substitution: The boronic acid group can participate in various substitution reactions, including the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Major Products:
Oxidation: Boronate esters, boronic anhydrides.
Reduction: Amines, reduced dicyanovinyl derivatives.
Substitution: Biaryl compounds, other substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: (3-(2,2-Dicyanovinyl)phenyl)boronic acid is used as a ligand in various catalytic processes, including cross-coupling reactions.
Material Science: It is used in the synthesis of organic semiconductors and other advanced materials.
Biology and Medicine:
Drug Development: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals.
Biological Probes: It is used in the development of fluorescent probes for biological imaging and sensing.
Industry:
Polymer Chemistry: this compound is used in the synthesis of polymers with specific electronic properties.
Agriculture: It is investigated for its potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (3-(2,2-Dicyanovinyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing and catalysis. The dicyanovinyl group can participate in electron transfer processes, contributing to the compound’s reactivity in various chemical reactions.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the dicyanovinyl group, making it less reactive in certain applications.
(4-(2,2-Dicyanovinyl)phenyl)boronic Acid: Similar structure but with the dicyanovinyl group in a different position, affecting its reactivity and applications.
(3-(2,2-Dicyanovinyl)phenyl)boronic Ester: An ester derivative with different solubility and reactivity properties.
Uniqueness: (3-(2,2-Dicyanovinyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and dicyanovinyl groups, which confer distinct reactivity and versatility in various chemical processes. This dual functionality makes it valuable in applications ranging from catalysis to material science and drug development.
Properties
IUPAC Name |
[3-(2,2-dicyanoethenyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BN2O2/c12-6-9(7-13)4-8-2-1-3-10(5-8)11(14)15/h1-5,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHSHLWYRSUUTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=C(C#N)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657401 | |
Record name | [3-(2,2-Dicyanoethenyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-31-0 | |
Record name | [3-(2,2-Dicyanoethenyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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